molecular formula C17H16ClF2NO2S B13845255 5-Chloro-methiozolin

5-Chloro-methiozolin

Cat. No.: B13845255
M. Wt: 371.8 g/mol
InChI Key: OWWOCIVIHWBTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-methiozolin is a chemical compound known for its herbicidal properties. It is primarily used to control annual bluegrass (Poa annua) in various turfgrasses. This compound has gained attention due to its unique mechanism of action and effectiveness in both preemergence and postemergence applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-methiozolin involves several steps, including chlorination and nitration reactions. One common method involves the chlorination of 1-methylimidazole nitrate in the presence of sulfuric acid, followed by nitration to produce 5-chloro-1-methyl-4-nitroimidazole . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and nitration processes, followed by purification steps to isolate the desired product. The use of advanced reactors and controlled reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-methiozolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

5-Chloro-methiozolin has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-methiozolin involves the inhibition of tyrosine aminotransferases (TATs) and cellulose biosynthesis inhibitors (CBIs). This dual mechanism disrupts essential metabolic pathways in plants, leading to their death. The compound targets specific enzymes and pathways involved in pigment and cellulose biosynthesis, making it highly effective against annual bluegrass .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-methiozolin stands out due to its dual mechanism of action, targeting both pigment and cellulose biosynthesis. This makes it more effective and versatile compared to other herbicides that typically target a single pathway .

Properties

Molecular Formula

C17H16ClF2NO2S

Molecular Weight

371.8 g/mol

IUPAC Name

3-(5-chloro-3-methylthiophen-2-yl)-5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-4H-1,2-oxazole

InChI

InChI=1S/C17H16ClF2NO2S/c1-10-6-15(18)24-16(10)14-7-17(2,23-21-14)9-22-8-11-12(19)4-3-5-13(11)20/h3-6H,7-9H2,1-2H3

InChI Key

OWWOCIVIHWBTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)Cl)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F

Origin of Product

United States

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